molecular formula C25H29N3O2 B2717100 N-(3,4-dimethylphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine CAS No. 1226442-86-9

N-(3,4-dimethylphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2717100
CAS No.: 1226442-86-9
M. Wt: 403.526
InChI Key: NYTKHZPBGDSGMY-UHFFFAOYSA-N
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Description

Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .


Synthesis Analysis

The synthesis of amines involves several methods. One common method is the nucleophilic addition of amines to carbonyl compounds like aldehydes or ketones . This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct . Another method is through nucleophilic substitution, where an alkyl halide is replaced by an amino group .


Molecular Structure Analysis

Amines can be either primary, secondary or tertiary, depending on the number of carbon atoms bonded directly to the nitrogen atom . A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .


Chemical Reactions Analysis

The Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH 2) or ammonia (NH 3) .


Physical and Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature. The physical properties of amines depend on their structure and size. Most amines are less dense than water, have a distinctively pungent smell, and are soluble in organic solvents .

Scientific Research Applications

Enzyme Inhibition

1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide and its derivatives are actively studied for their role in enzyme inhibition. One key area of research is the inhibition of carbonic anhydrase isoenzymes. This includes studies on various human carbonic anhydrase (hCA) isoforms, such as hCA I, II, VII, and IX, which have relevance in various physiological processes and diseases. For instance, Abdoli et al. (2017) have synthesized a series of related sulfonamides, exploring their inhibition potency against these isoforms (Abdoli et al., 2017).

Antimicrobial Activity

The antimicrobial potential of compounds containing benzimidazole and sulfonamide moieties, including derivatives of the compound , has been a focus of scientific research. For example, Ashraf et al. (2016) synthesized metal complexes of benzimidazole derived sulfonamide and tested their antimicrobial efficacy against various bacterial and fungal strains (Ashraf et al., 2016).

Degradation and Environmental Impact

Research has also been conducted on the degradation pathways of sulfonamide antibiotics, including compounds structurally similar to 1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide. Studies like those by Ricken et al. (2013) have investigated novel microbial strategies to eliminate sulfonamide antibiotics, providing insights into their environmental impact and potential bioremediation approaches (Ricken et al., 2013).

Drug Metabolism Studies

Compounds similar to 1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide have been used in drug metabolism studies. For instance, Zmijewski et al. (2006) investigated the use of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide drugs for structural characterization (Zmijewski et al., 2006).

Mechanism of Action

The mechanism of the Mannich reaction starts with the formation of an iminium ion from the amine and formaldehyde . The compound with the carbonyl functional group will tautomerize to the enol form, after which it attacks the iminium ion .

Properties

IUPAC Name

[4-(3,4-dimethylanilino)-6-methoxyquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-16-9-11-28(12-10-16)25(29)24-15-23(26-19-6-5-17(2)18(3)13-19)21-14-20(30-4)7-8-22(21)27-24/h5-8,13-16H,9-12H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTKHZPBGDSGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)OC)C(=C2)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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